2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol and 2-chlorophenylacetic acid.
Esterification: The 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol is esterified with 2-chlorophenylacetic acid using a coupling reagent such as N,N’-carbonyldiimidazole.
Amidation: The resulting ester is then subjected to amidation with an appropriate amine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing automated reactors to carry out the esterification process efficiently.
Continuous Flow Amidation: Implementing continuous flow reactors for the amidation step to enhance yield and reduce reaction time.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism by which 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.
2-chlorophenylacetamide derivatives: These compounds have variations in the acetamide moiety.
Uniqueness
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of the coumarin and chlorophenylacetamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H22ClNO4/c1-3-4-7-15-12-21(26)28-22-14(2)19(11-10-16(15)22)27-13-20(25)24-18-9-6-5-8-17(18)23/h5-6,8-12H,3-4,7,13H2,1-2H3,(H,24,25) |
InChI Key |
PAIJYRNJXPZJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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